5-Iodo-2,3-dimethylpyrazine
Description
5-Iodo-2,3-dimethylpyrazine is a halogen-substituted pyrazine derivative characterized by an iodine atom at the 5-position and methyl groups at the 2- and 3-positions.
Properties
Molecular Formula |
C6H7IN2 |
|---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
5-iodo-2,3-dimethylpyrazine |
InChI |
InChI=1S/C6H7IN2/c1-4-5(2)9-6(7)3-8-4/h3H,1-2H3 |
InChI Key |
VDNXDZAPVAZJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,3-dimethylpyrazine typically involves the iodination of 2,3-dimethylpyrazine. One common method is the electrophilic substitution reaction where iodine is introduced to the pyrazine ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a controlled temperature to ensure the selective iodination at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to maximize yield and purity. The process includes steps like purification through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2,3-dimethylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions like Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2,3-dimethylpyrazine, while coupling reactions can produce various substituted pyrazines .
Scientific Research Applications
5-Iodo-2,3-dimethylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of flavoring agents and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2,3-dimethylpyrazine involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Differences
Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms. Substitutions at the 2-, 3-, 5-, and 6-positions significantly influence their properties. Below is a comparative analysis of key pyrazine derivatives:
Aroma and Flavor Contributions
Alkyl-substituted pyrazines are critical to food aroma profiles. For example:
- 5-Ethyl-2,3-dimethylpyrazine is a biomarker in roasted mutton, smoked duck, and sunflower seed oil, with OAVs exceeding 290 due to low odor thresholds .
- 5-Methyl-2,3-diethylpyrazine exhibits the highest OAVs (up to 1,819) in mutton, attributed to its synergistic interaction with lipids during roasting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
